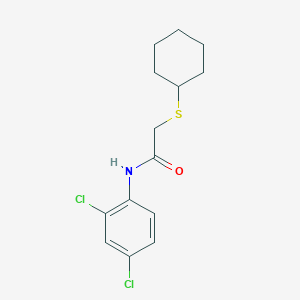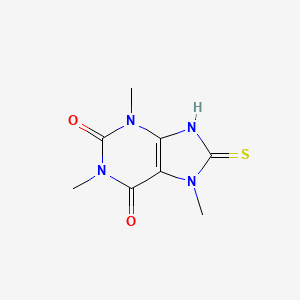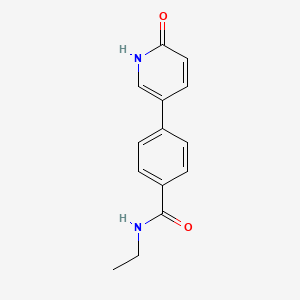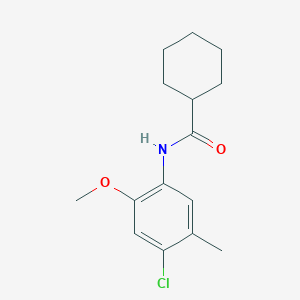
2-naphthyl isonicotinate
Descripción general
Descripción
2-naphthyl isonicotinate is a chemical compound that belongs to the family of isonicotinic acid derivatives. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and biochemistry.
Aplicaciones Científicas De Investigación
1. Inverse Bilayer Structures in Chemistry
- A study by Dorn et al. (2006) explored the synthesis of 1,1′-binaphthalene-2,2′-diyl phosphate (BNPPA−) salts, which exhibit inverse bilayer structures characterized by hydrophobic naphthyl and hydrophilic phosphate regions. These structures form due to hydrogen bonding and showcase a hydrophilic interior with hydrophobic binaphthyl groups exposed to the exterior. This research contributes to the understanding of molecular interactions in chemistry, specifically in the context of hydrophobic and hydrophilic regions in molecular structures (Dorn, Chamayou, & Janiak, 2006).
2. Organic Chemistry and Spirocyclic Compounds
- Research by Gu et al. (2014) investigated the [2 + 2 + 1] spiroannulation reactions of 2-naphthols with alkynes in the presence of a Pd(II) catalyst and an oxidant. This process, involving C-H functionalization and naphthyl ring dearomatization, led to the creation of various spirocyclic compounds, contributing to advancements in organic chemistry and the synthesis of complex molecular structures (Gu et al., 2014).
3. Polymer Science and Tacticity
- Nishino et al. (1971) conducted a study on the polymerization of various methacrylates, including 2-naphthyl methacrylate. They found that polymers containing aromatic substituents, particularly naphthyl groups, exhibited more isotactic characteristics compared to conventional polymers. This research enhances the understanding of polymer tacticity and the role of aromatic rings in polymer formation (Nishino, Nakahata, & Sakaguchi, 1971).
4. Photorearrangements in Polymer Science
- A study by Gu et al. (2000) focused on the photorearrangements of 1-naphthyl and 2-naphthyl acylates in different polyethylene films. They explored the influence of variables such as the aryl groups' size and position, crystallinity, and free volume on the selectivity of these photorearrangements. This research provides insights into the interaction of naphthyl molecules with polymer matrices, contributing to the field of photopolymer science (Gu, Hill, Wang, Cui, & Weiss, 2000).
Mecanismo De Acción
The mechanism of action for “2-naphthyl isonicotinate” is not directly available. However, similar compounds like methyl isonicotinate are used as semiochemicals, influencing the movement of certain insects .
Safety and Hazards
The safety and hazards of “2-naphthyl isonicotinate” are not directly available. However, related compounds like 2-naphthol are considered hazardous, with acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity .
Direcciones Futuras
The future directions for “2-naphthyl isonicotinate” are not directly available. However, research into related compounds like 1-naphthol and 2-naphthol has shown potential antioxidative effects , and the protodeboronation of pinacol boronic esters has been explored for formal anti-Markovnikov alkene hydromethylation .
Propiedades
IUPAC Name |
naphthalen-2-yl pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(13-7-9-17-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPXDXUGVBSSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl 5-{[(4-amino-4H-1,2,4-triazol-3-yl)thio]methyl}-2-furoate](/img/structure/B5661930.png)
![1-amino-2-(1H-benzimidazol-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5661933.png)
![1-methyl-2-{[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]methyl}-1H-benzimidazole](/img/structure/B5661944.png)

![N-{[(4-isopropylphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5661962.png)
![4-oxo-1-phenyl-4-[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-1-butanone](/img/structure/B5661974.png)
![2-(3-methoxypropyl)-9-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5661978.png)
![N-[2-(pyridin-2-ylthio)ethyl]-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5661990.png)
![1-ethyl-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5661991.png)

![(4S)-3-{2-[(8-syn)-8-methoxy-3-azabicyclo[3.2.1]oct-3-yl]-2-oxoethyl}-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B5662010.png)
